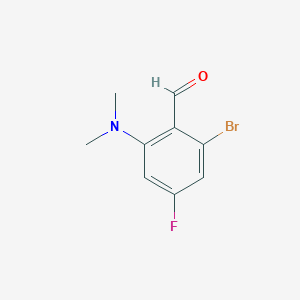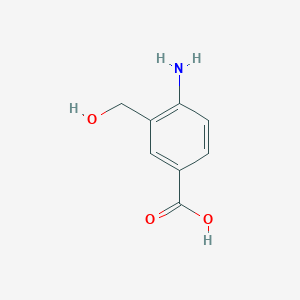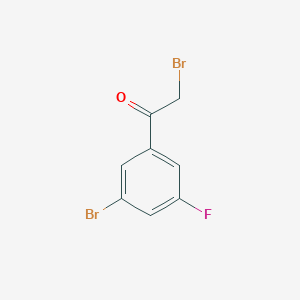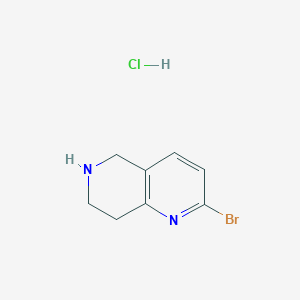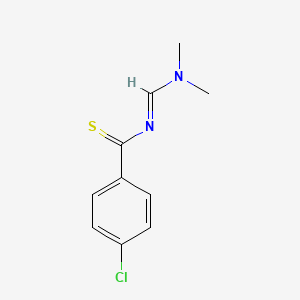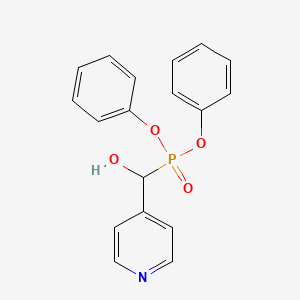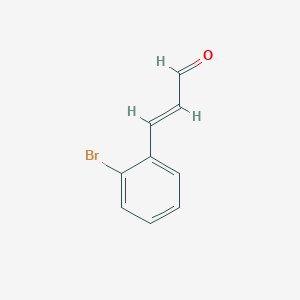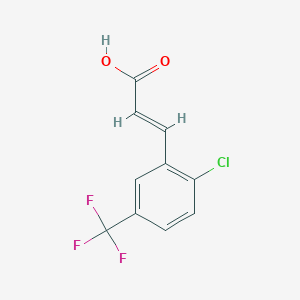![molecular formula C13H10ClF3N2O3S B3034182 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide CAS No. 1427460-52-3](/img/structure/B3034182.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide
概要
説明
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including agrochemicals and pharmaceuticals. This compound features a unique structure that combines a pyridine ring with a trifluoromethyl group, enhancing its chemical stability and biological activity .
作用機序
Target of Action
The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical intermediate in the synthesis of fatty acids.
Mode of Action
The compound acts as an inhibitor of ACC . By binding to the active site of the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting the process of fatty acid synthesis.
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . This disruption can have downstream effects on various cellular processes that depend on fatty acids, including the production of cell membranes and energy storage. In bacteria, the inhibition of fatty acid synthesis can also affect the assembly of virulence-determining components of the cell walls .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
The inhibition of ACC by this compound can lead to a decrease in fatty acid synthesis. In microbial cells, this can result in reduced production of cell membrane components and virulence factors, potentially inhibiting the growth of the microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs could potentially affect the compound’s metabolism and excretion .
生化学分析
Biochemical Properties
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetyl-CoA carboxylase (EC 6.4.1.2), which is involved in fatty acid biosynthesis . The compound inhibits this enzyme by binding to its active site, thereby preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid synthesis pathway, leading to reduced lipid accumulation in cells. Additionally, the compound may interact with other proteins and biomolecules, influencing various metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetyl-CoA carboxylase, the compound reduces the availability of malonyl-CoA, a critical precursor for fatty acid synthesis . This reduction affects lipid metabolism, leading to altered cellular energy balance and metabolic flux. Furthermore, the compound’s impact on gene expression can result in changes in the expression of genes involved in lipid metabolism, cell growth, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetyl-CoA carboxylase, forming a stable complex that prevents the enzyme from catalyzing the carboxylation of acetyl-CoA . This binding interaction is facilitated by the compound’s pyridine ring, which fits into the enzyme’s active site, and the chloro and trifluoromethyl groups, which enhance binding affinity. Additionally, the compound may influence other molecular targets, leading to broader biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on acetyl-CoA carboxylase, leading to sustained reductions in lipid synthesis and accumulation. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways or changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetyl-CoA carboxylase, leading to reduced lipid synthesis without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects with minimal toxicity. Beyond this range, the risk of adverse effects increases significantly.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. The compound’s inhibition of acetyl-CoA carboxylase disrupts the fatty acid synthesis pathway, leading to decreased production of long-chain fatty acids . This disruption affects the overall metabolic flux, resulting in altered levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways and flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and lipid droplets, where it exerts its inhibitory effects on acetyl-CoA carboxylase. The compound’s distribution within tissues may vary, with higher concentrations observed in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetyl-CoA carboxylase . Additionally, the compound may be directed to specific subcellular compartments, such as lipid droplets, through targeting signals or post-translational modifications. This localization enhances the compound’s ability to inhibit lipid synthesis and modulate cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N-methylbenzenesulfonamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted pyridines and sulfonamides, which can be further utilized in different applications .
科学的研究の応用
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide has several scientific research applications:
類似化合物との比較
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide, featuring a comparable pyridine structure with a trifluoromethyl group.
Fluazifop-butyl: Another herbicide with a similar chemical structure and application.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit key enzymes and its stability under various conditions make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3S/c1-18-23(20,21)10-4-2-9(3-5-10)22-12-11(14)6-8(7-19-12)13(15,16)17/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNUABKPWMGBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



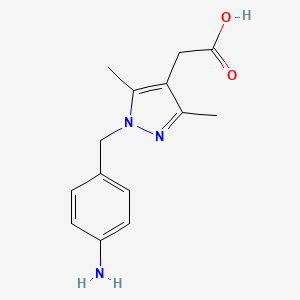
![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
![2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
